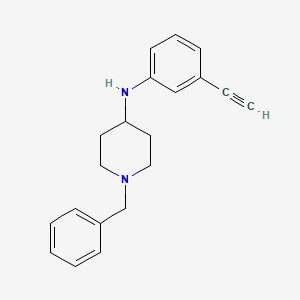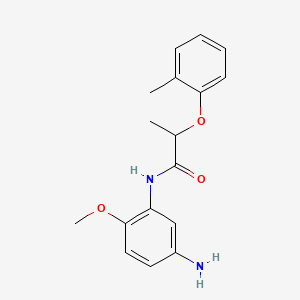
(1-Methyl-1H-indazol-6-yl)boronic acid
Overview
Description
(1-Methyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O2. It is a white crystalline powder with a molecular weight of 175.98 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It’s worth noting that indazole derivatives can interact with their targets (such as kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets, it’s plausible that this compound could affect cell cycle progression and cell volume regulation .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect its stability.
Biochemical Analysis
Biochemical Properties
(1-Methyl-1H-indazol-6-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the inhibition of serine proteases and other enzymes that have active site serine residues . This compound can interact with enzymes such as proteases, where it forms a covalent bond with the serine residue in the active site, leading to enzyme inhibition. Additionally, this compound may interact with other proteins and biomolecules that contain nucleophilic functional groups, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting proteases, this compound can alter the degradation of signaling molecules, leading to changes in cell signaling dynamics . Additionally, the inhibition of enzymes involved in metabolic pathways can result in altered metabolite levels and shifts in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the formation of covalent bonds with enzyme active sites. This interaction typically involves the boronic acid group forming a reversible covalent bond with the hydroxyl group of a serine residue in the enzyme’s active site . This covalent modification inhibits the enzyme’s activity, preventing it from catalyzing its substrate. Furthermore, this compound may also influence gene expression by modulating the activity of transcription factors or other regulatory proteins that are substrates for the inhibited enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition . Degradation products may also form over extended periods, potentially leading to reduced efficacy or altered biological activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been noted, where a certain dosage is required to achieve a measurable biological effect, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting enzymes that regulate key metabolic steps . For example, inhibition of proteases involved in protein degradation can lead to altered levels of amino acids and other metabolites . Additionally, this compound may interact with cofactors such as adenosine triphosphate (ATP) or nicotinamide adenine dinucleotide (NAD+), further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters that recognize boronic acid groups . Once inside the cell, this compound may bind to proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular proteins . The activity and function of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments that affect its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-6-yl)boronic acid typically involves the reaction of 1-methylindazole with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed coupling reaction, where 1-methylindazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
(1-Methyl-1H-indazol-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
- 1H-Indazole-6-boronic acid
- 1-Methylindazole-5-boronic acid
- 1-Methyl-1H-indazole-4-boronic acid
Comparison: (1-Methyl-1H-indazol-6-yl)boronic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. Compared to other boronic acid derivatives, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
(1-methylindazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-4-7(9(12)13)3-2-6(8)5-10-11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVQAWCHQBKZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656769 | |
| Record name | (1-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-80-9 | |
| Record name | (1-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indazole-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


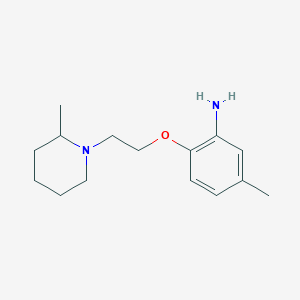
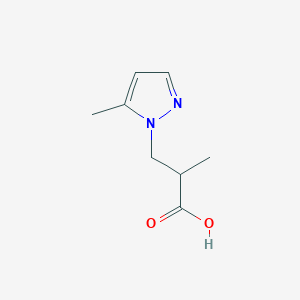
![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane](/img/structure/B1386690.png)

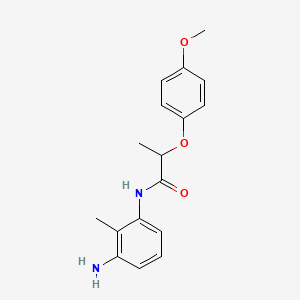

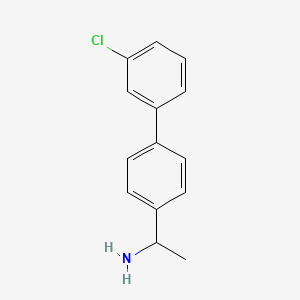
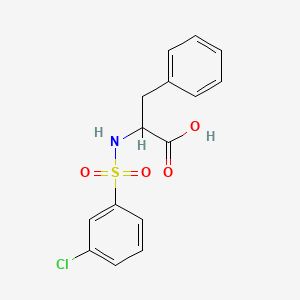
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1386702.png)

![2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride](/img/structure/B1386704.png)
